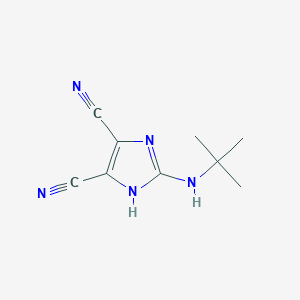
Hidrocloruro de Desmetilmirtazapina-d4
Descripción general
Descripción
Desmethyl Mirtazapine-d4 Hydrochloride is a deuterium-labeled derivative of Desmethyl Mirtazapine Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Desmethyl Mirtazapine in various biological samples . The incorporation of deuterium atoms into the molecule can significantly affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and pharmacological studies .
Aplicaciones Científicas De Investigación
Desmethyl Mirtazapine-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetic Studies: It serves as an internal standard in mass spectrometry to quantify Desmethyl Mirtazapine levels in biological samples.
Metabolic Studies: The compound helps in studying the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Drug Development: It is used in the development of new pharmaceuticals to understand the pharmacokinetic and pharmacodynamic properties of drug candidates.
Analytical Chemistry: The compound is employed in analytical methods to improve the accuracy and precision of quantitative analyses.
Mecanismo De Acción
Target of Action
Desmethyl Mirtazapine-d4 Hydrochloride is a deuterium labeled variant of Desmethyl Mirtazapine . The primary targets of Desmethyl Mirtazapine are the central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Desmethyl Mirtazapine-d4 Hydrochloride acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can help alleviate symptoms of depression and other psychiatric disorders .
Biochemical Pathways
The action of Desmethyl Mirtazapine-d4 Hydrochloride affects several biochemical pathways. By acting as a partial agonist at dopamine and serotonin receptors, it can influence the dopaminergic and serotonergic pathways, which are involved in mood regulation . The downstream effects of these interactions can lead to improved mood and reduced symptoms of depression .
Pharmacokinetics
Desmethyl Mirtazapine-d4 Hydrochloride is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites . These metabolites have similar in vitro receptor binding profiles to the parent drug . The pharmacokinetic properties of Desmethyl Mirtazapine-d4 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), can be affected by the process of deuteration . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Desmethyl Mirtazapine-d4 Hydrochloride’s action include changes in neurotransmitter levels in the brain, which can lead to improved mood and reduced symptoms of depression . It has been found to be effective in treating major depressive disorder and depression associated with various conditions .
Action Environment
The action, efficacy, and stability of Desmethyl Mirtazapine-d4 Hydrochloride can be influenced by various environmental factors. These may include the individual’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism . .
Análisis Bioquímico
Biochemical Properties
Desmethyl Mirtazapine-d4 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and enzyme interactions .
Molecular Mechanism
The molecular mechanism of Desmethyl Mirtazapine-d4 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and activation. The compound acts as an antagonist at alpha-2 adrenergic receptors and certain serotonin receptors, leading to increased release of norepinephrine and serotonin. These interactions result in the modulation of neurotransmitter levels and subsequent changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Mirtazapine-d4 Hydrochloride change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of Desmethyl Mirtazapine-d4 Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits sedative effects due to its interaction with histamine receptors. At higher doses, it shows increased noradrenergic activity, which can lead to stimulation. Toxic or adverse effects at high doses include excessive sedation and potential cardiovascular effects .
Metabolic Pathways
Desmethyl Mirtazapine-d4 Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes demethylation and hydroxylation, leading to the formation of various metabolites. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Desmethyl Mirtazapine-d4 Hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
Desmethyl Mirtazapine-d4 Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Mirtazapine-d4 Hydrochloride typically involves the deuteration of Desmethyl Mirtazapine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Desmethyl Mirtazapine-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Mirtazapine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deuterated analogs .
Comparación Con Compuestos Similares
Similar Compounds
Desmethyl Mirtazapine Hydrochloride: The non-deuterated form of the compound.
Mirtazapine: The parent compound from which Desmethyl Mirtazapine is derived.
8-Hydroxy Mirtazapine: A hydroxylated metabolite of Mirtazapine.
Uniqueness
Desmethyl Mirtazapine-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its utility as an internal standard in analytical chemistry. The deuterium labeling provides distinct advantages in pharmacokinetic studies by improving the accuracy of quantitation and reducing the variability associated with biological matrices .
Propiedades
IUPAC Name |
3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H/i8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIPJUVTBHNKV-JRWKTVICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670092 | |
| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188266-12-7 | |
| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate](/img/structure/B1499820.png)




![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)



![6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1499840.png)

